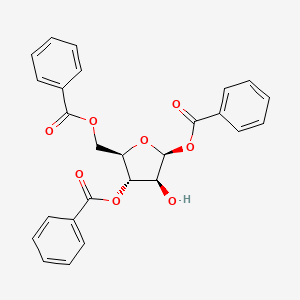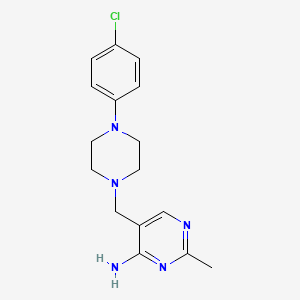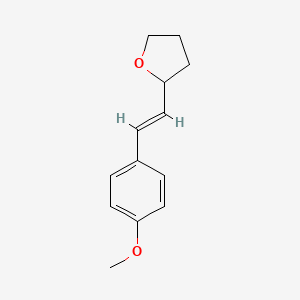
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone moiety linked to a butanoate ester. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This is followed by the alkylation of the quinazolinone with an appropriate alkyl halide to introduce the butanoate ester group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazolinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and quinazolinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another quinazolinone derivative with similar structural features.
3-Methylbutanoic acid: A compound with a similar butanoate ester group but lacking the quinazolinone moiety.
Uniqueness
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride is unique due to its specific combination of a quinazolinone core and a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
75159-44-3 |
|---|---|
Molecular Formula |
C15H18Cl2N2O4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
ethyl 3-oxo-2-[(4-oxoquinazolin-3-yl)methyl]butanoate;dihydrochloride |
InChI |
InChI=1S/C15H16N2O4.2ClH/c1-3-21-15(20)12(10(2)18)8-17-9-16-13-7-5-4-6-11(13)14(17)19;;/h4-7,9,12H,3,8H2,1-2H3;2*1H |
InChI Key |
UTRVZWZRGMASLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)



![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)







